Gaboxadol hydrochloride

Catalog No.
S528633
CAS No.
85118-33-8
M.F
C6H9ClN2O2
M. Wt
176.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gaboxadol hydrochloride

CAS Number

85118-33-8

Product Name

Gaboxadol hydrochloride

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one;hydrochloride

Molecular Formula

C6H9ClN2O2

Molecular Weight

176.60 g/mol

InChI

InChI=1S/C6H8N2O2.ClH/c9-6-4-1-2-7-3-5(4)10-8-6;/h7H,1-3H2,(H,8,9);1H

InChI Key

ZDZDSZQYRBZPNN-UHFFFAOYSA-N

SMILES

Array

Synonyms

4,5,6,7-Tetrahydro-isoxazolo[5,4-c]pyridin-3(2H)-one

Canonical SMILES

C1CNCC2=C1C(=O)NO2.Cl

The exact mass of the compound Gaboxadol hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759585. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Gaboxadol hydrochloride (CAS 85118-33-8), also known as THIP hydrochloride, is a conformationally restricted synthetic analog of γ-aminobutyric acid (GABA) that functions as an orthosteric agonist at extrasynaptic δ-subunit-containing GABA-A receptors. Unlike classical synaptic modulators, it specifically drives tonic inhibitory conductances without requiring allosteric potentiation. Procured primarily as a hydrochloride salt to ensure rapid dissolution in physiological buffers, this compound is a critical reagent for neuropharmacological assays, patch-clamp electrophysiology, and in vivo behavioral modeling. Its distinct receptor profile and aqueous solubility make it the benchmark material for isolating extrasynaptic receptor networks from global synaptic transmission [1].

Substituting Gaboxadol hydrochloride with generic GABA-A agonists like muscimol, or with positive allosteric modulators (PAMs) like benzodiazepines, fundamentally compromises experimental integrity. Muscimol acts as a pan-agonist, indiscriminately activating both synaptic (γ-subunit) and extrasynaptic (δ-subunit) receptors, making it impossible to isolate tonic from phasic inhibition. Benzodiazepines require the γ2-subunit to function and are entirely inactive at the δ-subunit targets that gaboxadol specifically activates. Furthermore, attempting to use the gaboxadol free base instead of the hydrochloride salt introduces solubility bottlenecks in aqueous media, often necessitating organic co-solvents like DMSO that can trigger off-target cellular toxicity or alter membrane dynamics in sensitive whole-cell patch-clamp recordings [1].

Extrasynaptic vs. Synaptic Receptor Selectivity

Gaboxadol hydrochloride demonstrates functional selectivity for extrasynaptic δ-subunit-containing receptors over synaptic γ2-subunit-containing receptors. In recombinant assays, it acts as a superagonist at α4β3δ receptors, whereas it exhibits only partial agonism at the primary synaptic α1β2γ2 subtype. This contrasts sharply with muscimol, which activates both populations with high affinity, failing to provide subtype resolution [1].

Evidence DimensionReceptor subtype activation (ED50 / Efficacy)
Target Compound DataED50 = 6 µM at α4β3δ (superagonist efficacy)
Comparator Or BaselineED50 = 143 µM at α1β2γ2 (partial agonist efficacy); Muscimol (pan-agonist at both)
Quantified Difference~24-fold higher potency for δ-subunit vs γ2-subunit receptors
ConditionsRecombinant GABA-A receptor expression systems

Allows researchers to pharmacologically isolate and quantify tonic inhibitory currents without overwhelming the system with global synaptic blockade or activation.

Aqueous Solubility for Solvent-Free Assay Formulation

The hydrochloride salt form of Gaboxadol ensures aqueous solubility, which is critical for preparing concentrated stock solutions for in vivo microinjections or in vitro bath applications. Gaboxadol hydrochloride achieves solubility of up to 100 mM in water and approximately 10 mg/mL in standard PBS (pH 7.2). This eliminates the need for organic solvents like DMSO, which are required for un-ionized free base analogs and can introduce confounding artifacts in sensitive whole-cell patch-clamp recordings .

Evidence DimensionAqueous solubility in physiological buffers
Target Compound Data≥10 mg/mL in PBS (pH 7.2); up to 100 mM in water
Comparator Or BaselineFree base analogs requiring organic co-solvents (e.g., DMSO)
Quantified DifferenceEnables 100% organic solvent-free physiological dosing
ConditionsStandard laboratory preparation in PBS or artificial cerebrospinal fluid (aCSF) at room temperature

Eliminates solvent-induced neurotoxicity and membrane destabilization, ensuring high reproducibility in slice electrophysiology and microinjection protocols.

Receptor Superagonism for Maximizing Assay Dynamic Range

For laboratories modeling supra-physiological tonic inhibition, Gaboxadol hydrochloride provides a critical advantage by functioning as a superagonist at α4β3δ receptors. It induces a maximal receptor response (Emax) that exceeds the maximal response generated by saturating concentrations of the endogenous ligand, GABA. This hyper-activation profile allows researchers to drive extrasynaptic conductances to levels unachievable by simply inhibiting GABA reuptake, providing a wider dynamic range for screening negative allosteric modulators [1].

Evidence DimensionMaximal receptor efficacy (Emax) at α4β3δ
Target Compound DataSuperagonist (Emax > 100% of endogenous GABA response)
Comparator Or BaselineEndogenous GABA (Emax = 100% baseline limit)
Quantified DifferenceProvides a supramaximal signal window exceeding endogenous saturation limits
ConditionsElectrophysiological recording of recombinant α4β3δ receptors

Essential for procurement in screening assays that require a maximized dynamic range to detect subtle antagonistic or modulatory effects on tonic inhibition.

Electrophysiological Isolation of Tonic Inhibitory Currents

Because of its ~24-fold selectivity for δ-subunit over γ2-subunit receptors, Gaboxadol hydrochloride is the reagent of choice for whole-cell patch-clamp recordings aiming to isolate tonic conductances. It allows researchers to selectively drive extrasynaptic networks without altering miniature inhibitory postsynaptic currents (mIPSCs) mediated by synaptic receptors [1].

In Vivo Modeling of Non-REM Sleep Architecture

The aqueous solubility of the hydrochloride salt allows for precise, solvent-free systemic dosing or intracerebral microinjections. Gaboxadol is utilized to study the promotion of non-REM sleep and the elevation of delta wave activity, providing a distinct neurophysiological profile compared to benzodiazepine-induced sleep models [2].

Screening and Validation of Non-Opioid Antinociceptive Pathways

As a superagonist at δ-subunit GABA-A receptors, Gaboxadol hydrochloride is procured for behavioral pharmacology to validate non-opioid pain modulation pathways. Its efficacy profile enables the robust activation of spinal and supraspinal tonic inhibition, serving as a critical positive control in the development of novel analgesics [3].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

176.0352552 Da

Monoisotopic Mass

176.0352552 Da

Heavy Atom Count

11

Appearance

Assay:≥98%A crystalline solid

UNII

478RVH3TVD

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects]

Pictograms

Irritant

Irritant

Other CAS

64603-91-4
85118-33-8

Wikipedia

Gaboxadol hydrochloride

Dates

Last modified: 08-15-2023

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